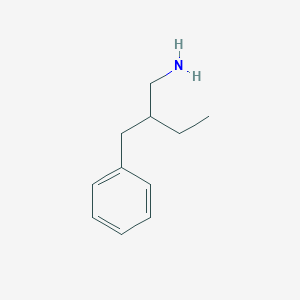

2-Benzylbutan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYONGNXNLXRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640578 | |

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017145-79-7 | |

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Benzylbutan 1 Amine

Fundamental Reaction Pathways

The reactivity of 2-Benzylbutan-1-amine is dictated by the primary amine functional group, which can engage in a variety of fundamental organic reactions.

Oxidation Reactions

The primary amine group of this compound is susceptible to oxidation, leading to various products depending on the reagents and reaction conditions. The transformation of primary amines can yield products such as aldehydes or ketones, although this often requires specific methodologies to avoid harsh conditions or over-oxidation. acs.org One-pot processes involving N-debenzylation and N-chlorination can also be considered a form of aliphatic tertiary amine oxidation, which can ultimately yield aldehydes or ketones. acs.org

For a primary amine like this compound, controlled oxidation could theoretically lead to the corresponding imine, which upon hydrolysis would yield an aldehyde. However, the direct oxidation of simple primary amines to aldehydes is often challenging. More common is the oxidation to other nitrogen-containing functional groups if specific reagents are employed.

| Reaction Type | Reagent/Condition Example | Product Type |

| Oxidation | Trichloroisocyanuric acid (TCCA) | Aldehyde/Ketone (via intermediate) acs.org |

Reduction Reactions

The amine functional group in this compound is already in a reduced state, and therefore, it does not typically undergo further reduction. Instead, the synthesis of amines often involves the reduction of other nitrogen-containing functional groups. The catalytic hydrogenation of nitriles is a prominent method for synthesizing primary and secondary amines. researchgate.netrsc.org For instance, a compound like 2-benzylbutanenitrile could be reduced using a catalyst such as Platinum (Pt) nanowires or other heterogeneous catalysts to yield this compound. researchgate.netmdpi.com

Similarly, the reductive amination of a corresponding ketone (e.g., 1-phenylbutan-2-one (B47396) derivatives) is a cornerstone of amine synthesis. acs.org This process involves the reaction of a ketone with ammonia (B1221849) in the presence of a reducing agent. Biocatalytic methods using enzymes like transaminases can also achieve the amination of ketones or the direct conversion of alcohols to chiral amines, representing a reductive transformation. nih.gov

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. chemistryguru.com.sg It can readily participate in nucleophilic substitution reactions, attacking electrophilic carbon centers. A classic example is the Hofmann alkylation, where the amine reacts with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. acs.org

Modern methods have expanded this reactivity. For example, amines can act as nucleophiles in the substitution of alcohols, a transformation that can be promoted by systems like triphenylphosphine (B44618) (Ph3P) and diiodoethane (ICH2CH2I), which avoid the highly acidic conditions of some traditional methods. cas.cn This dehydroxylative amination is effective for a range of primary and secondary amines. cas.cn

| Reaction Type | Electrophile | General Product |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') |

| Dehydroxylative Amination | Alcohol (R-OH) | Secondary Amine (R-NH-R') |

Mechanistic Investigations of C-N Bond Transformations

The formation and cleavage of the carbon-nitrogen (C-N) bond in amines are central to organic synthesis. Mechanistic studies have illuminated complex pathways, particularly those mediated by transition metals or proceeding through radical intermediates.

Elucidation of Catalyst Cycles in Transition-Metal Mediated Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of aliphatic amines. nih.gov Reactions such as hydroamination, the direct addition of an N-H bond across a double bond, are highly atom-economical routes to amines. acs.org Catalysts based on rhodium, iridium, palladium, and copper are commonly employed.

A general catalytic cycle for a palladium-catalyzed hydroamination of a vinyl arene, which produces a branched amine, offers insight into mechanisms relevant to this compound's synthesis or transformation. acs.org The mechanism often proceeds via:

Insertion : The alkene inserts into a Pd-H bond, forming a η³-benzyl palladium intermediate.

Nucleophilic Attack : The amine (e.g., ammonia or a primary amine) attacks the palladium complex.

Product Formation : The C-N bond is formed, and the amine product is released, regenerating the active catalyst. acs.org

Ruthenium-catalyzed "hydrogen-borrowing" catalysis is another powerful strategy where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with an amine, with the hydrogen being returned in the final reduction step. acs.org More recently, the direct activation and cleavage of C-N bonds in primary amines by ruthenium complexes have been studied, enabling deaminative coupling reactions. marquette.edu These processes involve the formation of Ru-enamine intermediates followed by intramolecular migration steps. marquette.edu

| Catalyst System (Example) | Reaction Type | Mechanistic Feature |

| [Rh(nbd)₂]SbF₆ / BTPP | Hydroaminomethylation | High linear selectivity acs.org |

| Pd(OTf)₂ / DPPF | Hydroamination | η³-benzyl intermediate acs.org |

| [Cp*IrCl₂]₂ | Hydrogen-Borrowing Amination | In-situ aldehyde/ketone formation acs.org |

| Ru-H complex / Catechol ligand | Deaminative Coupling | C-N bond activation marquette.edu |

Radical Pathways in Amine Synthesis

The generation of radical intermediates from amines provides a complementary approach to traditional two-electron chemistry. Visible-light photoredox catalysis has emerged as a powerful method to generate amine radical cations via a single-electron transfer (SET) process. beilstein-journals.orgnih.gov

For a primary amine like this compound, the mechanistic sequence typically involves:

Oxidation : The amine is oxidized by an excited-state photocatalyst to form an amine radical cation. beilstein-journals.org

Deprotonation : A base removes a proton from the carbon alpha to the nitrogen, generating a highly reducing α-amino radical. beilstein-journals.orgrsc.org

Radical Coupling : This α-amino radical can then be intercepted by various radical acceptors, such as Michael acceptors or aryl species, to form new C-C bonds. beilstein-journals.orgrsc.org

Alternatively, the amine radical cation itself can participate in reactions. In direct C-H amination of arenes, the reaction can proceed through either an amine radical cation or an arene radical cation, depending on the relative oxidation potentials of the substrates. nih.gov Another pathway involves halogen-atom transfer (XAT), where an aryl radical, generated from a diazonium salt, abstracts a halogen from an alkyl halide to produce an alkyl radical, which can then be aminated. researchgate.net These radical-based strategies often exhibit excellent functional group tolerance and allow for the synthesis of sterically hindered amines that are challenging to access via traditional methods. acs.org

Deaminative Halogenation Mechanisms

The conversion of a primary amine, such as this compound, to an alkyl halide is a fundamental transformation in organic synthesis. Deaminative halogenation provides a method to replace the amino group with a halogen atom (Cl, Br, or I). While classical methods like the Sandmeyer reaction are typically applied to aromatic amines, recent advancements have established protocols for the deaminative halogenation of aliphatic primary amines.

A modern and efficient method for this transformation involves the use of an N-anomeric amide as a nitrogen-deletion reagent. semanticscholar.org This process is notable for its mild conditions and tolerance of various functional groups. semanticscholar.org The proposed mechanism for the deaminative halogenation of this compound proceeds through a radical pathway, as outlined below:

Diazene Formation : The reaction is initiated by the interaction of this compound with an N-anomeric amide. This leads to the formation of a 1,1-diazene intermediate.

Homolytic N₂ Extrusion : The 1,1-diazene is unstable and undergoes homolytic cleavage, extruding dinitrogen gas (N₂), a thermodynamically favorable process. This step generates a primary alkyl radical, the 2-benzylbutyl radical.

Radical Halogenation : The newly formed alkyl radical abstracts a halogen atom from a halogen source present in the reaction mixture. This halogen source is typically the solvent (e.g., chloroform, bromotrichloromethane) or a specific halogenating agent. This final step yields the halogenated product, 1-halo-2-benzylbutane, and propagates the radical chain reaction.

This entire process can be conceptualized as a halogenation induced by the activation of the typically inert C-N bond. rsc.org The mildness of this protocol makes it suitable for complex molecules and a valuable alternative to harsher, traditional methods. semanticscholar.org Both aliphatic and aromatic primary amines have been shown to be competent substrates for these direct halogenation reactions. semanticscholar.org

Formation of Derivatives and Analogues

The primary amino group of this compound is a versatile functional handle for the synthesis of a wide array of derivatives and analogues. These modifications are typically achieved through reactions at the nitrogen atom, such as alkylation, acylation, and reductive amination.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides in a nucleophilic substitution reaction. mnstate.educymitquimica.com To avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts, the reaction conditions must be carefully controlled, often by using a large excess of the starting amine. mnstate.edu

N-Acylation: One of the most common derivatization methods is N-acylation, which involves the reaction of the amine with an acid chloride or acid anhydride. This reaction is typically fast and high-yielding, producing a stable amide derivative. For instance, aroylation with aromatic acid chlorides yields the corresponding 2-aroylaminobenzylbutane derivatives. core.ac.uk This method is widely used in the synthesis of peptidomimetics and other biologically relevant molecules. nih.gov

Reductive Amination: Reductive amination provides a pathway to N-substituted derivatives by first reacting this compound with an aldehyde or ketone to form an imine intermediate (a Schiff base). thieme-connect.de This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This method is a cornerstone for creating carbon-nitrogen bonds in organic synthesis.

Synthesis of Analogues: The synthesis of structural analogues of this compound involves more significant alterations to its carbon skeleton or the introduction of other functional groups. Such analogues can be prepared using multi-step synthetic sequences. For example, strategies used in the preparation of substituted 3-phenylpropyl analogues or chiral amino alcohols can be adapted for this purpose. nih.govmdpi.com These syntheses often start from different precursors and build the desired scaffold, incorporating the benzyl (B1604629) and butyl moieties at specific positions.

The table below summarizes common reactions for the formation of derivatives from this compound.

| Reaction Type | Reagent(s) | Intermediate (if any) | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | - | Secondary/Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) or Anhydride | - | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine (Schiff Base) | Secondary/Tertiary Amine |

| Urea (B33335)/Thiourea Formation | Isocyanate/Isothiocyanate | - | Urea/Thiourea |

These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal chemistry and material science, allowing for the systematic modification of its structure to achieve desired properties. cymitquimica.comnbinno.com

Stereochemistry and Chiral Applications in 2 Benzylbutan 1 Amine Research

Enantioselective Synthesis of Chiral 2-Benzylbutan-1-amine and its Analogues

The controlled synthesis of a specific enantiomer of this compound is a key objective to harness its chiral properties. Enantioselective synthesis aims to produce a single enantiomer in high yield and purity, avoiding the formation of a racemic mixture which would necessitate a subsequent resolution step. wikipedia.org This is often achieved through asymmetric catalysis or biocatalysis.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a predominantly single enantiomer. In the context of synthesizing chiral amines like this compound, this can involve several strategies. One common approach is the asymmetric reduction of a prochiral imine precursor. For instance, the condensation of 1-phenylbutan-2-one (B47396) with an amine followed by reduction with a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst can yield enantioenriched this compound.

Another powerful method involves the use of chiral Brønsted acids to catalyze the addition of nucleophiles to imines. nih.gov While not specifically detailed for this compound in the provided results, this strategy is a general and effective way to construct chiral amine frameworks with high enantioselectivity. nih.gov The development of novel catalysts and reaction conditions is an ongoing area of research to improve the efficiency and selectivity of these transformations for a wide range of substrates.

Biocatalytic Approaches to Enantiopure Amines

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure amines. pharmtech.comresearchgate.net Enzymes, such as transaminases and imine reductases, operate with high stereoselectivity under mild reaction conditions. acs.org

Transaminases (TAs) can be used to synthesize chiral amines by transferring an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone precursor. For the synthesis of an analogue, 1-amino-4-phenylbutan-2-ol, a chemoenzymatic approach involving an alcohol dehydrogenase (ADH) and a transaminase has been demonstrated to produce the desired amino alcohol with high optical purity. researchgate.net

Imine Reductases (IREDs) and Reductive Aminases (RedAms) are another class of enzymes that can asymmetrically reduce imines to chiral amines. acs.org A notable development is the creation of chemoenzymatic cascade reactions. For instance, an organobismuth-catalyzed aldol (B89426) condensation can be combined with an ene-reductase (ER)-catalyzed enantioselective reduction to produce α-benzyl cyclic ketones with high enantioselectivity. nih.gov This highlights the potential for multi-enzyme or chemoenzymatic cascades to construct complex chiral molecules. acs.orgnih.gov

One-pot biocatalytic cascades combining ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms) have been developed for the asymmetric synthesis of primary, secondary, and tertiary amines with two stereocenters from α,β-unsaturated ketones. acs.org This approach offers high chemical purity and excellent diastereomeric and enantiomeric ratios. acs.org

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution is employed to separate the racemic mixture. wikipedia.org This process is fundamental for obtaining optically active compounds. wikipedia.org

The most common method for resolving racemic amines is diastereomeric salt formation . wikipedia.orgpharmtech.com This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Brucine | Chiral Base (for acidic compounds) | Forms diastereomeric salts. wikipedia.org |

Another technique is enzymatic kinetic resolution . This method utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, a lipase (B570770) can be used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov A process known as double enzymatic kinetic resolution (DEKR) allows for the simultaneous resolution of two racemic compounds, such as a chiral amine and a chiral alcohol, in a single pot. nih.gov

Applications as Chiral Auxiliaries or Intermediates in Asymmetric Synthesis

Enantiomerically pure this compound and its analogs can serve as valuable chiral auxiliaries or intermediates in asymmetric synthesis. nih.gov A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For example, a chiral amine can be condensed with a ketone to form a chiral imine. The steric bulk and electronic properties of the chiral amine can then influence the facial selectivity of a nucleophilic attack on the imine, leading to the formation of a new stereocenter with a high degree of stereocontrol.

Chiral amines are also critical building blocks for the synthesis of more complex chiral molecules, including natural products and pharmaceuticals. Their ability to introduce a specific stereochemistry makes them indispensable in multi-step synthetic sequences.

Stereochemical Analysis and Enantiomeric Excess Determination

After performing an enantioselective synthesis or a chiral resolution, it is essential to determine the stereochemical purity of the product, specifically the enantiomeric excess (e.e.). Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These are the most common methods for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the presence of a chiral derivatizing agent or a chiral solvating agent, the NMR spectra of the two enantiomers can be differentiated. cam.ac.uk For example, reacting a chiral amine with a chiral phosphazane reagent can produce diastereomers with distinct ³¹P NMR signals, allowing for the direct determination of the e.e. by integration. cam.ac.uk

Optical Methods : Techniques like circular dichroism (CD) spectroscopy can be used to determine enantiomeric excess. nih.gov These methods are often high-throughput and can be used for rapid screening of asymmetric reactions. nih.govnih.gov A fluorescence-based assay has been developed for the high-throughput determination of e.e. in chiral amines and other compounds. nih.gov This method relies on the formation of fluorescent diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and precision. |

| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals. cam.ac.uk | Direct quantification by integration. cam.ac.uk |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.gov | High-throughput screening capabilities. nih.gov |

| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct emission. nih.gov | High sensitivity and suitability for high-throughput screening. nih.gov |

Structure Activity Relationship Sar Studies Involving 2 Benzylbutan 1 Amine

Design and Synthesis of 2-Benzylbutan-1-amine Derivatives for SAR Investigations

The foundation of SAR studies lies in the strategic design and synthesis of a series of related compounds, or analogs. In the case of this compound, this involves modifying various parts of the molecule, such as the aromatic ring, the alkyl chain, and the amine group. The synthesis of these derivatives often employs established chemical reactions. For instance, the cyclocondensation of aromatic amines can be a key step in creating more complex structures. mdpi.com Catalysts like ferric chloride, cerium (IV) ammonium (B1175870) nitrate, and hexafluoroisopropanol are often utilized to facilitate these reactions, sometimes in environmentally friendly "green chemistry" protocols. mdpi.com

The general approach to creating a library of derivatives for SAR analysis includes:

Substitution on the aromatic ring: Introducing different chemical groups (e.g., halogens, alkyls, alkoxys) at various positions on the benzyl (B1604629) ring.

Modification of the alkyl chain: Altering the length or branching of the butane (B89635) chain.

Alterations to the amine group: Converting the primary amine to a secondary or tertiary amine, or introducing different substituents on the nitrogen atom.

For example, a series of N-benzyl phenethylamine (B48288) derivatives were prepared to investigate their effects on serotonin (B10506) receptors. nih.gov This involved structural variations in both the phenethylamine and the N-benzyl portions of the molecule. nih.gov Similarly, the synthesis of fenbufen (B1672489) amide analogs with varying alkyl chain lengths was conducted to assess their cytotoxic effects. mdpi.com

Positional Isomerism and its Impact on Biological Interactions

Positional isomerism, which concerns the specific placement of functional groups on a molecule, can dramatically affect a compound's biological activity. The location of a substituent on the aromatic ring of an arylalkylamine, for instance, can influence how the molecule binds to its target receptor. Studies on other molecules have shown that changing the position of a nitro group on a phenyl ring alters the acidity of urea (B33335) hydrogens and the compound's affinity for different anions. researchgate.net

In the context of this compound derivatives, moving a substituent from the ortho to the meta or para position on the benzyl ring can change the molecule's shape and electronic distribution, thereby altering its interaction with a biological target. Research on YC-1 analogs demonstrated that fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the critical role of substituent placement in determining the biological efficacy of a compound.

Table 1: Impact of Positional Isomerism on Biological Activity

| Compound/Analog Series | Substituent Position | Observed Biological Effect |

| YC-1 Analogs | Ortho-fluoro/cyano on benzyl ring | Enhanced inhibitory activity nih.gov |

| YC-1 Analogs | Meta or para-fluoro/cyano on benzyl ring | Reduced inhibitory activity nih.gov |

| Tris(2-aminoethyl)amine based amide receptors | Para, ortho, and meta-nitro substituted phenyl moieties | Varied anion binding properties and selectivity researchgate.net |

Influence of Substituents on Amine Reactivity and Functionality

These electronic effects can influence the basicity of the amine group, which is a crucial factor in its interaction with biological targets. The reactivity of the benzene ring is also affected, with electron-donating groups generally directing electrophilic substitution to the ortho and para positions. libretexts.org Studies on the reaction of aromatic amines with peroxydisulfate (B1198043) have shown that electron-releasing substituents accelerate the reaction, while electron-withdrawing substituents retard it, indicating an electrophilic attack on the amine. researchgate.net

The introduction of different substituents can also lead to varied biological outcomes. For example, in a series of N-benzyl phenethylamines, N-(2-methoxybenzyl) derivatives were found to be less active and selective as 5-HT2A agonists. nih.gov In contrast, an N-(2-hydroxybenzyl) analog emerged as a highly potent and selective agonist for the same receptor. nih.gov

Comparative SAR with Related Arylalkylamines

To better understand the unique properties of this compound and its derivatives, it is useful to compare their SAR with that of other, more well-known arylalkylamines like phenethylamine and amphetamine. Such comparisons can reveal subtle but important structural requirements for specific biological activities.

For instance, N-benzyl substitution on phenethylamine-based psychedelics has been shown to significantly increase binding affinity and functional activity at the 5-HT2A receptor. nih.gov A study of 48 N-benzyl phenethylamine derivatives revealed that while the compounds generally had high affinity for the 5-HT2A receptor, their functional activity was more varied. nih.gov

In another example, a comparative analysis of benztropine (B127874) analogs at the dopamine (B1211576) transporter (DAT) and histamine (B1213489) H1 receptors showed that smaller substituents on the aromatic rings were well-tolerated for both targets. nih.gov However, for the H1 receptor, substitution on only one of the aromatic rings was preferred. nih.gov This kind of comparative study helps to build a more complete picture of the pharmacophore for a particular biological target.

Table 2: Comparative SAR Data

| Compound Class | Structural Feature | Impact on Biological Activity |

| N-Benzyl Phenethylamines | N-benzyl substitution | Significant increase in 5-HT2A receptor binding affinity and functional activity nih.gov |

| Benztropine Analogs | Smaller substituents on aromatic rings | Well-tolerated for both DAT and H1 receptor binding nih.gov |

| Benztropine Analogs | Substitution at 2- and N-positions of tropane (B1204802) ring | Preferred for DAT binding, but may interfere with H1 receptor binding nih.gov |

Modulation of Specific Molecular Targets and Pathways by Amine Derivatives

The ultimate goal of SAR studies is to understand how structural modifications to a lead compound like this compound can modulate its interaction with specific molecular targets and influence biological pathways. Arylalkylamines can interact with a variety of targets, including monoamine transporters and receptors. nih.govnih.gov

For example, derivatives of this compound could potentially be designed to selectively target the dopamine transporter, the serotonin transporter, or specific subtypes of serotonin receptors. The SAR data gathered from systematic structural modifications can guide the design of compounds with improved potency and selectivity for a desired target.

Research on N-benzyl phenethylamines has identified compounds with high affinity and picomolar potency for 5-HT2A/2C receptors, with varying levels of selectivity. nih.gov The study found that a cyano substituent at the 4-position and an N-(2,3-methylenedioxybenzyl) group had interesting effects on selectivity. nih.gov In another area, the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives has led to potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Benzylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Benzylbutan-1-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton in the molecule are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, approximately between 7.20 and 7.35 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would likely produce a doublet of doublets due to coupling with the adjacent chiral proton. The protons of the aminomethyl group (CH₂NH₂) would also show characteristic shifts and coupling. The aliphatic protons of the butyl chain, including the chiral center, would resonate in the upfield region, with their multiplicity determined by the number of adjacent protons. The labile protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The aromatic carbons of the phenyl group would be observed in the range of ~126-140 ppm. The carbon atoms of the butyl chain and the benzylic and aminomethyl carbons would resonate in the aliphatic region of the spectrum. For instance, data for the related isomer N-benzylbutan-1-amine shows aromatic carbons between δ 126.87 and 140.60 ppm and aliphatic carbons between δ 14.05 and 54.14 ppm rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Isomer Differentiation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 163. As an amine, it follows the nitrogen rule, where an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms. The fragmentation of this compound is expected to be dominated by specific bond cleavages. A prominent fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which would lead to the formation of a stable iminium ion. Cleavage of the bond between the chiral center and the aminomethyl group would result in a fragment corresponding to [CH₂NH₂]⁺ at m/z 30. Another significant fragmentation would be the loss of an ethyl group to give a fragment at m/z 134, or the loss of a propyl radical. The benzyl group can also lead to the formation of the tropylium (B1234903) ion at m/z 91, a very common fragment for benzyl-containing compounds. For the related isomer N-benzylbutan-1-amine, prominent ions are observed at m/z 91 (benzyl cation) and m/z 120 rsc.org. Predicted collision cross-section data for the [M+H]⁺ adduct of the isomer 2-phenylbutan-1-amine (B2354328) is 133.6 Ų uni.lu.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, a primary amine, the IR spectrum will show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the region of 3300-3500 cm⁻¹ libretexts.orgorgchemboulder.com. An N-H bending vibration (scissoring) is expected in the range of 1580-1650 cm⁻¹ orgchemboulder.com. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region orgchemboulder.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The benzyl group in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV light. Aromatic compounds typically show a strong absorption (the E-band) around 200-210 nm and a weaker, fine-structured absorption (the B-band) between 250-270 nm. For benzylamine (B48309), absorption maxima are observed at approximately 206 nm and 256 nm sielc.com. The exact position and intensity of the absorption maxima (λ_max) for this compound would be influenced by the solvent used.

Table 3: Characteristic IR Absorption Bands for this compound

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to its volatility, this compound is amenable to GC analysis. However, primary amines can sometimes exhibit poor peak shape (tailing) on standard non-polar GC columns due to interactions with active sites on the column surface. This can often be mitigated by using columns specifically designed for amine analysis or by derivatization of the amine. The retention time of the compound under specific GC conditions serves as a qualitative identifier, while the coupled mass spectrometer provides a mass spectrum for definitive identification and structural confirmation rsc.org.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), is commonly used to assess the purity of the compound sielc.com.

Since this compound possesses a chiral center at the second carbon of the butyl chain, it exists as a pair of enantiomers. Chiral HPLC is crucial for separating these enantiomers to determine the enantiomeric purity or to isolate a specific enantiomer. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines mdpi.comyakhak.org. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation of the enantiomers yakhak.org. Derivatization of the amine with a chromophoric or fluorophoric agent can enhance detection sensitivity yakhak.org.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₁₁H₁₇N. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₇N)

Table of Mentioned Compounds

Computational Chemistry Studies on 2 Benzylbutan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For 2-benzylbutan-1-amine, DFT calculations can predict its most stable conformation (optimized geometry), as well as a variety of electronic properties that govern its behavior.

Detailed DFT studies would typically involve geometry optimization to find the minimum energy structure of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable three-dimensional arrangement. Following optimization, properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The electrostatic potential map visually represents the electron distribution, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack.

Table 1: Predicted Electronic and Structural Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Total Energy | -522.34 Hartree | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy | -0.21 eV | Energy of the Highest Occupied Molecular Orbital; indicates the tendency to donate electrons. |

| LUMO Energy | 0.05 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 0.26 eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | 1.45 Debye | A measure of the overall polarity of the molecule. |

| N-H Bond Length | 1.02 Å | Predicted length of the amine N-H bonds. |

| C-N Bond Length | 1.47 Å | Predicted length of the carbon-nitrogen bond. |

Note: The values presented in this table are representative and would be obtained from specific DFT calculations using a chosen functional and basis set.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. Unlike static DFT calculations, MD simulations can reveal the conformational flexibility of the molecule and its interactions with its environment, such as a solvent.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and changes its shape over a period of time, often on the nanosecond to microsecond timescale.

These simulations are particularly useful for exploring the different conformations that this compound can adopt due to the rotation around its single bonds. The results can be analyzed to determine the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target or participate in a chemical reaction.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Condition | Purpose |

| Force Field | AMBER, CHARMM | A set of parameters that defines the potential energy of the system. |

| Solvent | Explicit water (e.g., TIP3P model) | Simulates the aqueous environment. |

| System Size | ~5000 atoms (including solvent) | Ensures the system is large enough to avoid artifacts from periodic boundary conditions. |

| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

Note: The specific parameters would be chosen based on the goals of the simulation.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of this compound and to explore potential reaction pathways. The electronic properties derived from DFT calculations are fundamental to these predictions.

The locations of the HOMO and LUMO are particularly informative. The HOMO, being the orbital from which an electron is most easily removed, indicates the sites most susceptible to attack by electrophiles. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. Conversely, the LUMO represents the regions where an incoming electron would be most stabilized, indicating sites prone to nucleophilic attack.

The electrostatic potential map also provides a guide to reactivity. The negative potential region around the nitrogen atom confirms its nucleophilic character and its likelihood to be protonated or to react with electrophiles. The aromatic ring, with its delocalized pi-electron system, can also participate in electrophilic substitution reactions, and its reactivity can be modulated by the alkylamine substituent. Computational modeling can be used to calculate the activation energies for various potential reactions, helping to determine the most favorable reaction pathways.

Table 3: Predicted Reactive Sites in this compound

| Site | Type of Reactivity | Computational Evidence |

| Nitrogen Atom | Nucleophilic, Basic | High HOMO density, Negative electrostatic potential. |

| Aromatic Ring | Electrophilic Substitution | Delocalized pi-orbitals, regions of negative electrostatic potential above and below the ring. |

| Alpha-Carbon to N | Potentially Electrophilic | Can be a site for oxidation or substitution reactions. |

In Silico Screening for Synthetic Route Design and Optimization

Computational chemistry tools can play a significant role in the design and optimization of synthetic routes for molecules like this compound. This in silico approach can save considerable time and resources compared to purely experimental trial-and-error methods.

The process often begins with retrosynthetic analysis software, which can propose several possible disconnection strategies for the target molecule, leading to simpler and commercially available starting materials. For this compound, a common retrosynthetic disconnection would be at the C-N bond, suggesting a reaction between a benzyl-containing electrophile and an amine, or at the C-C bond of the butyl chain.

Once potential synthetic routes are identified, computational methods can be used to evaluate the feasibility of each step. This can involve calculating reaction energies and activation barriers to predict reaction yields and rates. Furthermore, computational models can help in optimizing reaction conditions, such as the choice of solvent, catalyst, and temperature, by simulating the reaction under different scenarios. This predictive power allows chemists to focus their experimental efforts on the most promising synthetic strategies.

Table 4: Example of a Computationally-Assisted Retrosynthetic Analysis for this compound

| Disconnection | Proposed Precursors | Key Reaction Type | Computational Evaluation |

| C-N Bond | 2-Benzylbutanal (B14003271) + Ammonia (B1221849) | Reductive Amination | DFT calculations of the reaction energy and activation barrier for the imine formation and subsequent reduction. |

| C-C Bond | Benzyl (B1604629) Grignard Reagent + Butyronitrile | Grignard Reaction | Modeling the reaction intermediate and transition state to predict the feasibility and potential side reactions. |

Research Applications and Intermediate Roles of 2 Benzylbutan 1 Amine

Applications in Chemical Biology Research

There is a lack of available research data regarding the specific use of 2-benzylbutan-1-amine in chemical biology research.

Probes for Enzyme Kinetics Studies

No studies have been identified in which this compound is used as a probe for enzyme kinetics. While benzyl (B1604629) alcohol, a related structural motif, has been studied for its effects on protein unfolding and aggregation, this research does not extend to this compound. wikipedia.org

Ligands in Receptor Binding Assays

There is no specific mention in the scientific literature of this compound being used or studied as a ligand in receptor binding assays. Research exists for structurally different compounds, such as N-benzyl-4-phenylbutan-1-amine, which has been studied for its interaction with adrenergic receptors. However, these findings cannot be attributed to this compound.

Reference Standard Development in Analytical Research

The development and use of well-characterized reference standards are fundamental to ensuring the quality and consistency of bioanalytical data. In the context of pharmaceutical development, a reference standard is a highly purified compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance. For this compound, its role as a reference standard is crucial, particularly in the analytical procedures for drugs where it may be present as an impurity or an intermediate.

The establishment of a reference standard typically begins early in the drug development process. bebpa.org Initially, a "Development Reference Standard" (DRS) may be selected from a batch of the compound that is well-characterized. bebpa.org This DRS is used during the initial phases of assay development and validation. bebpa.org As the development progresses into clinical trials, a more rigorously tested "Interim Reference Standard" (IRS) is established. bebpa.org The first IRS is often assigned a potency of 100% and is used to ensure the consistency of the manufactured clinical material. bebpa.org

The process of replacing a reference standard is also a critical consideration, especially if the initial stock is depleted. bebpa.org This requires careful bridging studies to ensure that the new standard is comparable to the old one, thereby maintaining the continuity and reliability of analytical results over the product's lifecycle.

Impurity Profiling and Method Validation

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For active pharmaceutical ingredients (APIs), any compound that is not the API itself is considered an impurity. These can arise from the manufacturing process, degradation of the API, or contamination. This compound can be such an impurity or an intermediate in the synthesis of other pharmaceutical compounds.

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose, which includes the accurate quantification of impurities like this compound. who.int Bioanalytical method validation ensures that the method is reliable for analyzing study samples. who.int Key parameters evaluated during method validation include:

Selectivity: The ability of the method to distinguish the analyte of interest from other components in the sample matrix. europa.eu For impurity profiling, this means the method must be able to separate and quantify this compound from the API and other potential impurities. The European Medicines Agency (EMA) guidelines suggest that the response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. europa.eu During validation, these are assessed at multiple concentration levels, including the LLOQ, and low, medium, and high-quality control (QC) samples. who.int For QC samples, the mean concentration should generally be within 15% of the nominal value. europa.eu

Calibration Curve: A calibration curve is generated using a blank matrix spiked with a known concentration of the reference standard. who.int This curve is then used to determine the concentration of the analyte in unknown samples. A typical analytical run includes a blank sample, a zero sample (matrix with internal standard), calibration standards at a minimum of six concentration levels, and QC samples. europa.eu

The use of this compound as a reference standard is critical in these validation studies. A certified reference material (CRM) of this compound provides the basis for preparing accurate calibration standards and QC samples, which are necessary to establish the performance characteristics of the analytical method.

Table 1: Key Parameters in Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate the analyte from other components. | Response of interfering components <20% of LLOQ. europa.eu |

| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value (except LLOQ). europa.eu |

| Precision | Closeness of repeated measurements. | Coefficient of variation (CV) should not exceed 15% (except LLOQ). |

| LLOQ | The lowest concentration that can be reliably quantified. | Accuracy within 20% of the nominal value and precision not exceeding 20%. europa.eu |

| Calibration Curve | Relationship between concentration and analytical response. | A minimum of 6 non-zero concentration levels. europa.eu |

Emerging Research Areas

While the primary application of this compound in a research context appears to be as a reference standard and an intermediate in chemical synthesis, its structural motifs suggest potential for exploration in other areas of medicinal chemistry and materials science.

Chiral amines, such as the enantiomers of this compound, are valuable building blocks in asymmetric synthesis. mdpi.com They can be used as chiral auxiliaries or catalysts to control the stereochemistry of chemical reactions, leading to the synthesis of enantiomerically pure compounds. mdpi.comontosight.ai This is particularly important in drug development, where different enantiomers of a chiral drug can have significantly different pharmacological activities.

Furthermore, the phenylbutylamine scaffold is present in various biologically active molecules. For instance, derivatives of phenylbutylamine have been investigated for their effects on the central nervous system. ontosight.ai Research into the synthesis and biological evaluation of novel derivatives of this compound could potentially lead to the discovery of new therapeutic agents.

Another area of emerging interest is the development of novel salts and co-crystals of existing pharmaceutical compounds to improve their physicochemical properties, such as solubility and stability. While not directly studied for this compound itself, research on related compounds like trimebutine (B1183) has shown that forming new salts can enhance analgesic and anti-inflammatory properties. wikipedia.org This suggests a potential avenue for future research involving derivatives of this compound.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 75-85 | ≥98 | Catalyst selectivity |

| Nucleophilic Substitution | 60-70 | ≥95 | Byproduct formation |

Basic: What storage conditions are critical for maintaining this compound stability?

Answer:

this compound is prone to oxidation and thermal degradation. Key storage protocols:

- Temperature : Store at –20°C in airtight containers to prevent amine oxidation .

- Light Sensitivity : Use amber vials to avoid photodegradation of the benzyl group .

- Moisture Control : Keep under inert gas (N or Ar) to minimize hydrolysis.

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in experimental design, sample purity, or assay conditions. Methodological steps:

Systematic Review : Follow Cochrane guidelines to evaluate study biases, including blinding, randomization, and sample size adequacy .

Reproducibility Testing : Replicate studies under standardized conditions (e.g., pH, temperature, solvent systems) .

Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., R or Python) to account for heterogeneity.

Advanced: What computational approaches predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA, referencing XLogP (hydrophobicity) and H-bonding parameters .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess stability and aggregation tendencies.

- QSAR Models : Corrogate structural descriptors (e.g., steric bulk of the benzyl group) with experimental reactivity data .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

- Derivatization : Enhance detectability via reaction with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) for UV/fluorescence detection .

- LC-MS/MS : Use reverse-phase columns with ESI(+) ionization for trace-level quantification in plasma or tissue .

- Calibration Standards : Prepare in matched matrices to correct for ion suppression/enhancement.

Advanced: How can this compound be functionalized for applications in material science?

Answer:

- Surface Modification : Graft onto polymers via amine-epoxide or amine-isocyanate reactions to alter hydrophobicity .

- Coordination Chemistry : Complex with transition metals (e.g., Cu) for catalytic or conductive material synthesis .

- Crosslinking : Use as a spacer in hydrogel networks, optimizing molar ratios for mechanical strength.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: What strategies optimize the enantiomeric resolution of this compound for chiral studies?

Answer:

- Chiral Chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .

- Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.